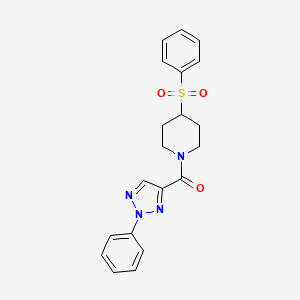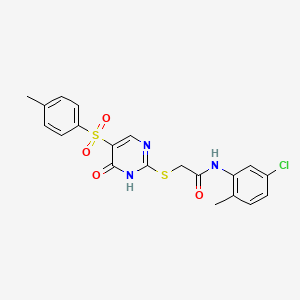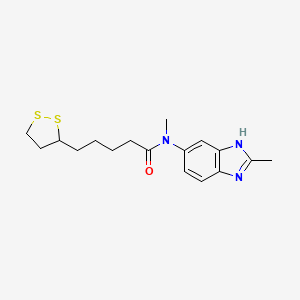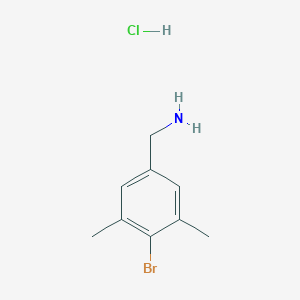
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its unusual stability. The compound also contains a phenylsulfonyl group attached to a piperidine ring, which is a common structure in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenylsulfonyl group, and the piperidine ring. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the 1,2,3-triazole ring is known to be highly stable and resistant to hydrolysis and oxidation . The phenylsulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could contribute to its stability, while the phenylsulfonyl group could influence its solubility .Applications De Recherche Scientifique
Structural Characterization
Structural analysis and characterization form a foundational aspect of research involving complex chemical compounds. For example, the crystal and molecular structure of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported, providing insights into the structural properties of anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Synthesis and Biological Activities
The synthesis and biological activities of compounds with similar structures have been extensively studied. For instance, N-phenylpyrazolyl aryl methanones derivatives, exhibiting herbicidal and insecticidal activities, have been synthesized, highlighting the versatility of such compounds in developing potential agricultural agents (Wang et al., 2015). Similarly, compounds with piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity, suggesting their potential as therapeutic agents (Mallesha & Mohana, 2014).
Electrochemical and Liquid Crystal Properties
The electrochemical and liquid crystal properties of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been studied, providing insights into their potential applications in materials science (Zhao et al., 2013). These studies underscore the importance of 1,2,3-triazole derivatives in developing new materials with unique properties.
Crystallography and Theoretical Calculations
Crystallographic and theoretical studies, such as those on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been conducted to understand the molecular geometry, intermolecular interactions, and thermal properties of similar compounds, further contributing to the field of drug design and materials science (Karthik et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(19-15-21-24(22-19)16-7-3-1-4-8-16)23-13-11-18(12-14-23)28(26,27)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOFMDYXABHDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)


![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)

amine](/img/structure/B2413497.png)


![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)